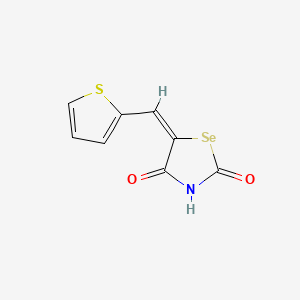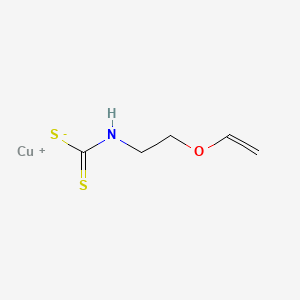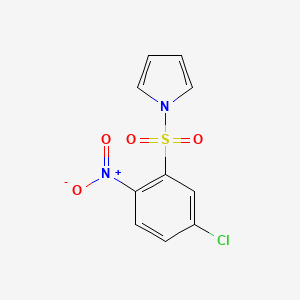
2-Hexyldecyl octylether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyldecyl octylether is an organic compound with the molecular formula C24H50O. It is a long-chain ether, characterized by its high molecular weight and hydrophobic nature. This compound is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hexyldecyl octylether can be synthesized through the etherification of 2-hexyldecanol with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the alcohol to form the ether.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexyldecyl octylether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ether to form corresponding aldehydes or carboxylic acids.
Major Products:
Substitution Reactions: The major products are typically halogenated ethers.
Oxidation Reactions: The major products include aldehydes and carboxylic acids, depending on the extent of oxidation.
Applications De Recherche Scientifique
2-Hexyldecyl octylether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a surfactant in various biological assays and experiments.
Medicine: The compound is explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is utilized in the formulation of lubricants, detergents, and emulsifiers.
Mécanisme D'action
The mechanism by which 2-Hexyldecyl octylether exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. It can disrupt lipid bilayers, making it useful in applications that require the solubilization of hydrophobic compounds. The molecular targets include lipid membranes and hydrophobic proteins, where it can alter their structure and function.
Comparaison Avec Des Composés Similaires
- Hexadecyl octyl ether
- 2-Hexyl-1-decanol
- Hexyl octyl ether
Comparison: 2-Hexyldecyl octylether is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
67580-38-5 |
|---|---|
Formule moléculaire |
C24H50O |
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
7-(octoxymethyl)pentadecane |
InChI |
InChI=1S/C24H50O/c1-4-7-10-13-15-18-21-24(20-17-12-9-6-3)23-25-22-19-16-14-11-8-5-2/h24H,4-23H2,1-3H3 |
Clé InChI |
SSWXHJLTOHVGEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


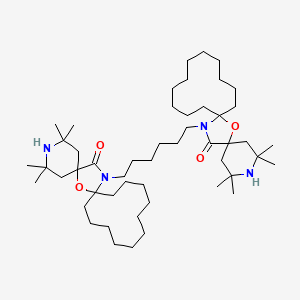
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)


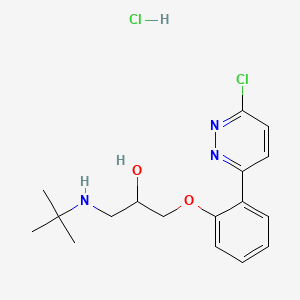
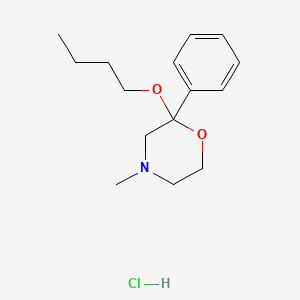

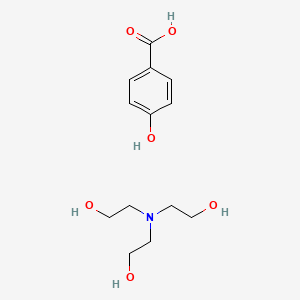
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
